Methyl 3-amino-4-(cyclopropylmethoxy)benzoate Methyl 3-amino-4-(cyclopropylmethoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 927802-59-3
VCID: VC3004509
InChI: InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)OCC2CC2)N
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate

CAS No.: 927802-59-3

Cat. No.: VC3004509

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate - 927802-59-3

Specification

CAS No. 927802-59-3
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name methyl 3-amino-4-(cyclopropylmethoxy)benzoate
Standard InChI InChI=1S/C12H15NO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3
Standard InChI Key NSJBZYWLAYCFRF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)OCC2CC2)N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)OCC2CC2)N

Introduction

Identifier TypeValue
CAS Number927802-59-3
IUPAC Namemethyl 3-amino-4-(cyclopropylmethoxy)benzoate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Standard InChIInChI=1S/C12H15NO3/c1-15-12(14)9-4-5-11(10(13)6-9)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3
Standard InChIKeyNSJBZYWLAYCFRF-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=C(C=C1)OCC2CC2)N
PubChem Compound ID43560609

Importance and Applications

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The compound's structure contributes to its versatility as a chemical entity, particularly for pharmaceutical research. It serves as an important intermediate in the synthesis of pharmaceutical agents and exhibits properties that make it valuable for both research and practical applications.

The significance of this compound extends to its potential role in developing novel therapeutic agents, particularly those targeting inflammatory conditions and certain types of cancer. Its structural features, including the amino group and cyclopropylmethoxy substituent, enable specific interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

Structural Properties

Molecular Structure

The molecular structure of methyl 3-amino-4-(cyclopropylmethoxy)benzoate features a benzene ring as its central scaffold with three key functional groups attached:

  • A methyl ester group (-COOCH3) - Connected directly to the benzene ring, this group contributes to the compound's reactivity and potential for derivatization. The carbonyl group in this ester functionality serves as a hydrogen bond acceptor.

  • An amino group (-NH2) - Positioned at the meta position (carbon 3) relative to the ester group, this primary amine is capable of forming hydrogen bonds and participating in various chemical reactions. It can act as both a hydrogen bond donor and a nucleophilic center for further chemical modifications.

  • A cyclopropylmethoxy group (-OCH2-cyclopropyl) - Located at the para position (carbon 4) relative to the ester group, this unique ether functionality incorporates a three-membered cyclopropyl ring. The strained cyclopropyl ring contributes distinctive steric and electronic properties to the molecule.

The spatial arrangement of these functional groups contributes significantly to the compound's chemical behavior and biological interactions. The relatively planar benzene core provides rigidity, while the substituents introduce specific interaction points for biological targets.

Physical and Chemical Properties

The physical state of methyl 3-amino-4-(cyclopropylmethoxy)benzoate is typically described as a solid at room temperature. Based on its structural features, several chemical properties can be inferred and are presented in Table 2.

Table 2: Predicted Physical and Chemical Properties

PropertyValue/Description
Molecular Weight221.25 g/mol
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide; limited solubility in water
LipophilicityModerate due to the balance of polar functional groups and nonpolar regions
Hydrogen Bond Acceptors4 (oxygen atoms in the ester and ether groups)
Hydrogen Bond Donors2 (primary amine group)
Reactivity CentersAmine group (nucleophilic), ester group (electrophilic)

The cyclopropylmethoxy group likely influences the compound's lipophilicity and membrane permeability, potentially enhancing its bioavailability when considered for pharmaceutical applications. The presence of both hydrogen bond donors and acceptors contributes to its ability to interact with biological macromolecules through non-covalent interactions.

Synthesis Methods

Reaction Conditions and Optimization

Optimal reaction conditions for the synthesis of methyl 3-amino-4-(cyclopropylmethoxy)benzoate would typically involve careful control of temperature, solvent selection, and reaction time for each step in the synthesis. For the esterification step, acid-catalyzed conditions using methanol and a strong acid catalyst such as sulfuric acid or thionyl chloride would be common.

The alkylation step to introduce the cyclopropylmethoxy group would likely require basic conditions, such as potassium carbonate in acetone or dimethylformamide, with a suitable leaving group on the cyclopropylmethyl moiety. If a nitro reduction step is involved, catalytic hydrogenation using palladium on carbon or chemical reduction using iron in acidic conditions would be appropriate methods.

Purification techniques would typically include recrystallization from suitable solvents or column chromatography to achieve the desired purity. The optimization of these conditions would focus on maximizing yield while maintaining high purity of the final product.

Biological Activities and Applications

Pharmacological Properties

Methyl 3-amino-4-(cyclopropylmethoxy)benzoate demonstrates potential biological activities that make it relevant for pharmacological research. The compound's structure enables specific interactions with biological macromolecules through several mechanisms:

  • The amino group facilitates hydrogen bonding interactions with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding.

  • The cyclopropylmethoxy group contributes to the compound's lipophilicity and may affect its membrane permeability and bioavailability, enhancing its pharmacokinetic profile.

  • The ester functionality serves as a potential site for metabolic processing and may contribute to the compound's pharmacodynamic properties.

Research suggests that methyl 3-amino-4-(cyclopropylmethoxy)benzoate and its derivatives may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological investigation. The specific molecular targets and mechanisms of action require additional research to fully elucidate.

Structure-Activity Relationships

Structure-activity relationships (SAR) for methyl 3-amino-4-(cyclopropylmethoxy)benzoate can be inferred by comparing it with structurally similar compounds. Table 3 presents a comparative analysis highlighting how structural modifications might influence biological activity.

Table 3: Structure-Activity Relationship Comparison

CompoundStructural DifferencePotential Effect on Activity
Methyl 3-amino-4-(cyclopropylmethoxy)benzoateReference compoundBaseline activity profile
Methyl 3-amino-4-methoxybenzoateMethoxy group instead of cyclopropylmethoxyLikely reduced lipophilicity and altered binding characteristics
Methyl 3-amino-4-(cyclopropylamino)benzoateCyclopropylamino group instead of cyclopropylmethoxyDifferent hydrogen bonding pattern and altered electronic properties
Methyl 3-amino-4-(benzylamino)benzoateBenzylamino group instead of cyclopropylmethoxyIncreased steric bulk and potential for additional π-π interactions

Comparative Analysis

Related Structures and Derivatives

Several compounds share structural similarities with methyl 3-amino-4-(cyclopropylmethoxy)benzoate, differing in the nature of the substituents at positions 3 and 4 of the benzene ring. Table 4 presents a comparative analysis of these structurally related compounds.

Table 4: Structural Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Methyl 3-amino-4-(cyclopropylmethoxy)benzoateC12H15NO3221.25 g/molReference compound
Methyl 3-amino-4-methoxybenzoateC9H11NO3181.19 g/molMethoxy group instead of cyclopropylmethoxy
Methyl 3-amino-4-(cyclopropylamino)benzoateC11H14N2O2206.24 g/molCyclopropylamino group instead of cyclopropylmethoxy
Methyl 3-amino-4-(benzylamino)benzoateC15H16N2O2256.30 g/molBenzylamino group instead of cyclopropylmethoxy

These structural variations can significantly impact the compounds' physicochemical properties, biological activities, and potential applications. The specific substitution pattern at positions 3 and 4 plays a crucial role in determining how these compounds interact with biological systems.

Comparative Properties

A comparison of key properties across these structurally related compounds reveals important differences that may influence their biological and pharmaceutical profiles. Table 5 presents a comparative analysis of these properties.

Table 5: Comparative Properties

PropertyMethyl 3-amino-4-(cyclopropylmethoxy)benzoateMethyl 3-amino-4-methoxybenzoateMethyl 3-amino-4-(cyclopropylamino)benzoateMethyl 3-amino-4-(benzylamino)benzoate
Molecular Weight221.25 g/mol181.19 g/mol 206.24 g/mol 256.30 g/mol
Hydrogen Bond Donors2233
Hydrogen Bond Acceptors4433
Predicted LipophilicityModerateLowerModerateHigher
Functional GroupsAmine, ester, etherAmine, ester, etherAmine, secondary amine, esterAmine, secondary amine, ester

The differences in molecular size, hydrogen bonding capabilities, and lipophilicity among these compounds likely contribute to variations in their biological activities and pharmacokinetic properties. The cyclopropylmethoxy group in methyl 3-amino-4-(cyclopropylmethoxy)benzoate imparts a unique three-dimensional character to the molecule, potentially influencing its interactions with biological targets in ways that differ from the other related compounds .

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